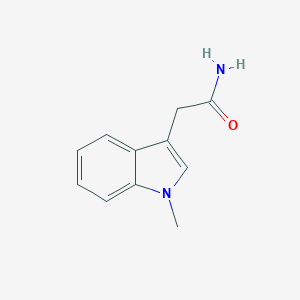

2-(1-Methyl-1H-indol-3-yl)acetamide

Overview

Description

The compound "2-(1-Methyl-1H-indol-3-yl)acetamide" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant properties.

Synthesis Analysis

The synthesis of indole acetamide derivatives has been explored in several studies. A method for creating unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives involves regioselective Friedel-Crafts alkylation, yielding products with high efficiency and up to 94% yield . Another approach for synthesizing indole acetamide derivatives, specifically N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, uses dry dichloromethane and various reagents, resulting in good yields . These methods demonstrate the versatility and efficiency of synthesizing indole acetamide derivatives, which could be applicable to the synthesis of "this compound".

Molecular Structure Analysis

Molecular docking and geometrical optimization studies have been conducted on indole acetamide derivatives to understand their interaction with biological targets. For instance, the anti-inflammatory activity of an indole acetamide derivative was confirmed through in silico modeling targeting cyclooxygenase domains . Density functional theory calculations have been used to optimize the geometry and analyze the vibrational properties of these compounds, ensuring that the optimized structures are not in an excited state . These studies are crucial for understanding the molecular structure and potential biological interactions of "this compound".

Chemical Reactions Analysis

Indole acetamide derivatives have been shown to participate in various chemical reactions. For example, the synthesis of pseudo-peptide molecules derived from 2-amino-2-(1H-indole-2-yl) acetamides involves spectroscopic characterization and evaluation of their chemical, electronic, and optical properties . Another study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction, which were then evaluated for their antioxidant activity . These reactions highlight the chemical reactivity and potential for diverse biological activities of indole acetamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives have been characterized using various spectroscopic techniques. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was confirmed by IR and MS spectroscopy, and the products' characteristic peaks were assigned . The biological activity of a tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, was characterized spectroscopically, and its structure was confirmed by NMR and X-ray crystallography . These characterizations are essential for understanding the properties of "this compound" and its potential as a biologically active molecule.

Scientific Research Applications

Biological Effects and Synthesis Pathways

The research on acetamide derivatives, including 2-(1-Methyl-1H-indol-3-yl)acetamide, highlights their significant commercial importance due to their biological consequences upon exposure. A review on the toxicology of acetamide derivatives discusses the varied biological responses among these chemicals, reflecting on both their biological activity and potential usage in various applications. This includes a comprehensive evaluation of the environmental toxicology of these materials, indicating a broadened understanding over the years (Kennedy, 2001).

Pharmacological Activities

Recent investigations into the chemical diversity and pharmacological activities of acetamide derivatives, including indole and quinoline as possible therapeutic candidates, have demonstrated their significance. These studies aim to design new derivatives with improved safety and efficacy, enhancing life quality through their biological and industrial applications. The synthesis and activities of these derivatives provide comprehensive information regarding pharmacologically interesting compounds of diverse composition (Al-Ostoot et al., 2021).

Indole Synthesis Classification

The classification and review of indole synthesis methods, including the development of new strategies for the preparation of indoles, provide a foundational understanding for synthesizing compounds like this compound. This review offers a comprehensive framework for classifying indole syntheses, facilitating the discovery of historical and contemporary approaches to indole construction, and underscores the importance of such methodologies in advancing the field of organic chemistry (Taber & Tirunahari, 2011).

Mechanism of Action

Target of Action

The primary target of 2-(1-Methyl-1H-indol-3-yl)acetamide is tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction results in the arrest of cells in the G2/M phase of the cell cycle and induces cell apoptosis in a dose-dependent manner .

Biochemical Pathways

The compound affects the microtubule dynamics, a process of continuous polymerization and depolymerization . This process plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action leads to the inhibition of tubulin polymerization, which in turn arrests cells in the G2/M phase and induces apoptosis . This can lead to the death of cancer cells, as observed in vitro against HeLa, MCF-7, and HT-29 cancer cell lines .

Future Directions

properties

IUPAC Name |

2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCCWRSRUINHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571956 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150114-41-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)